molecular formula C11H11ClO3 B1323757 Ethyl 4-chloro-2-methylbenzoylformate CAS No. 951888-10-1

Ethyl 4-chloro-2-methylbenzoylformate

Cat. No. B1323757
M. Wt: 226.65 g/mol
InChI Key: AVQOVHRZVGYJOD-UHFFFAOYSA-N
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Description

Ethyl 4-chloro-2-methylbenzoylformate (ECMBF) is an organic compound from the class of benzoylformates. It is a light yellow oil with a molecular weight of 226.66 .


Molecular Structure Analysis

The molecular formula of Ethyl 4-chloro-2-methylbenzoylformate is C11H11ClO3 . The IUPAC name is ethyl (4-chloro-2-methylphenyl) (oxo)acetate .


Physical And Chemical Properties Analysis

Ethyl 4-chloro-2-methylbenzoylformate is a light yellow oil . It has a molecular weight of 226.66 .

Scientific Research Applications

Metabolism in Human Liver

  • Metabolism of Parabens: Parabens, including compounds similar to Ethyl 4-chloro-2-methylbenzoylformate, undergo metabolism in the human liver. This process involves hydrolysis and glucuronidation, primarily by various UDP-glucuronosyltransferase isoforms, suggesting these compounds do not accumulate in human tissue (Abbas et al., 2010).

Synthesis Applications

  • Intermediate in Organic Synthesis: Ethyl 4-chloro-2-methylbenzoylformate can serve as an intermediate in the synthesis of complex organic compounds, such as 2-Chloro-4-chloromethylbenzothiazole, via multistep reactions including cyclization and substitution (Zheng-hong, 2009).
  • Synthesis of Novel Compounds: Utilization in the creation of new compounds, like 2-ethylthiothiazolo[5,4-d]pyrimidin-7(6H)-one, which demonstrates potential for specialized applications such as molluscicides (El-bayouki & Basyouni, 1988).

Environmental Behavior

  • Environmental Fate of Similar Compounds: Studies on parabens, chemically related to Ethyl 4-chloro-2-methylbenzoylformate, reveal their biodegradability and presence in various environments due to widespread use. This suggests a need for further research on the environmental behavior of related compounds (Haman et al., 2015).

Photocatalytic Properties

  • Photocatalytic Profile: Studies on UV filters, including Ethyl-4-aminobenzoate, a compound similar in structure to Ethyl 4-chloro-2-methylbenzoylformate, suggest potential photocatalytic properties that may be relevant for understanding the environmental impact and degradation pathways of such compounds (Li et al., 2017).

Analytical Chemistry

  • Spectroscopic Analysis: Ethyl 4-chloro-2-methylbenzoylformate may be used in spectroscopic analysis to understand its structural and chemical properties. Similar compounds have been studied using NMR, IR, and UV-Vis spectroscopy, offering insights into molecular structure and behavior (Ohno et al., 1969).

Phototransformation Studies

  • Influence of Humic Substances: Research on the phototransformation of similar compounds like 4-chloro-2-methylphenol in the presence of humic substances can provide insights into the environmental behavior and degradation of Ethyl 4-chloro-2-methylbenzoylformate (Vialaton et al., 1998).

properties

IUPAC Name

ethyl 2-(4-chloro-2-methylphenyl)-2-oxoacetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11ClO3/c1-3-15-11(14)10(13)9-5-4-8(12)6-7(9)2/h4-6H,3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AVQOVHRZVGYJOD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(=O)C1=C(C=C(C=C1)Cl)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11ClO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301261177
Record name Ethyl 4-chloro-2-methyl-α-oxobenzeneacetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301261177
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

226.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 4-chloro-2-methylbenzoylformate

CAS RN

951888-10-1
Record name Ethyl 4-chloro-2-methyl-α-oxobenzeneacetate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=951888-10-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethyl 4-chloro-2-methyl-α-oxobenzeneacetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301261177
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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